molecular formula C18H19N5O2S B2438784 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1795409-13-0

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2438784
CAS RN: 1795409-13-0
M. Wt: 369.44
InChI Key: OUAFZJYHTVLNOE-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound of interest, due to its complex heterocyclic structure, serves as a versatile precursor for the synthesis of a wide range of heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others. These heterocycles exhibit significant biological activities, making them valuable in the development of new therapeutic agents. For example, certain synthesized compounds have been assessed for their insecticidal properties against the cotton leafworm, showcasing the compound's potential in agricultural applications as well (A. Fadda et al., 2017).

Antitumor Activity

The exploration into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives originating from similar complex acetamides has unveiled compounds with promising inhibitory effects on various cancer cell lines. This highlights the therapeutic potential of such compounds in oncology, with some exhibiting comparable efficacy to established chemotherapeutic agents (M. Albratty et al., 2017).

Antimicrobial and Antifungal Screening

Derivatives synthesized from this compound have shown diverse biological activities, including antimicrobial and antifungal effects. The incorporation of a 1,2,4-triazole ring system has been particularly noted for enhancing these properties, offering a pathway for the development of new antimicrobial and antifungal agents (B. MahyavanshiJyotindra et al., 2011).

Pharmaceutical Formulations and Stability

Studies focusing on the polymorphs, hydrates, and anhydrous forms of pharmaceutical compounds related to the chemical structure of interest reveal insights into their stability and conversion in aqueous media. This research is crucial for the development of stable and effective pharmaceutical formulations, ensuring the compounds' therapeutic efficacy and shelf-life (Rositza I. Petrova et al., 2009).

Novel Synthesis and Evaluation

Innovative synthesis methods have been developed to create polyfunctionally substituted heterocyclic compounds derived from similar acetamides. These methods offer new avenues for generating compounds with diverse heterocyclic structures. Their evaluation for antiproliferative activity against human cancer cell lines further demonstrates the potential of these compounds in cancer therapy (H. Shams et al., 2010).

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-16(11-15-4-2-10-26-15)20-8-9-22-18(25)23(14-5-6-14)17(21-22)13-3-1-7-19-12-13/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAFZJYHTVLNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

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